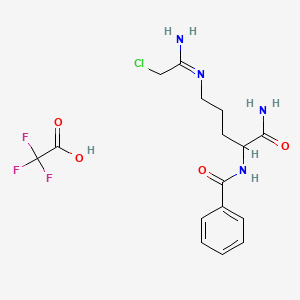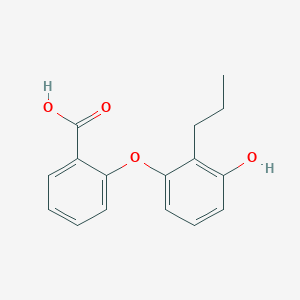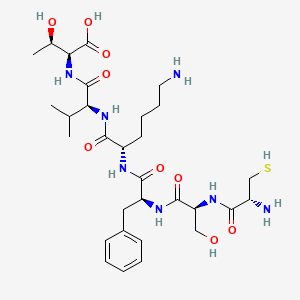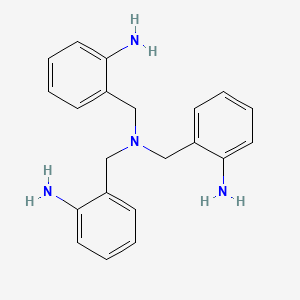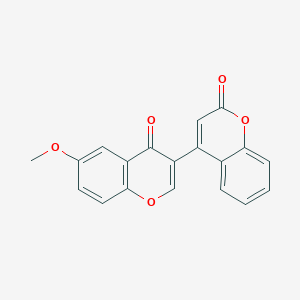
6-Methoxy-3-(2-oxochromen-4-YL)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one is a compound belonging to the class of chromanone derivatives. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in medicinal chemistry. These compounds exhibit a broad range of biological and pharmaceutical activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxyacetophenone with 4-hydroxycoumarin in the presence of a base, such as potassium carbonate, in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromanone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes. The compound’s structure allows it to interact with biological macromolecules, leading to modulation of cellular pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: A closely related compound with similar structural features but different biological activities.
Chroman-2-one: Another related compound with variations in its chemical structure and properties.
Flavonoids: A broader class of compounds that share some structural similarities with chromanones.
Uniqueness
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
820209-55-0 |
|---|---|
Molekularformel |
C19H12O5 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
6-methoxy-3-(2-oxochromen-4-yl)chromen-4-one |
InChI |
InChI=1S/C19H12O5/c1-22-11-6-7-16-14(8-11)19(21)15(10-23-16)13-9-18(20)24-17-5-3-2-4-12(13)17/h2-10H,1H3 |
InChI-Schlüssel |
OLOFZRSSBBGGCY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)C3=CC(=O)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


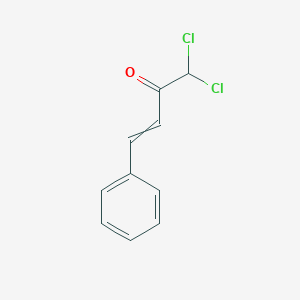

![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
